(3-Acetyl-5-methylphenyl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

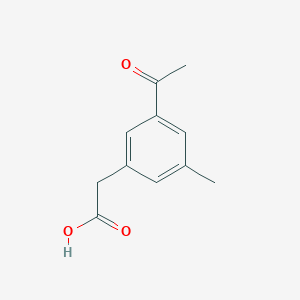

2-(3-Acetyl-5-methylphenyl)acetic acid is an organic compound with a molecular formula of C11H12O3 This compound is characterized by the presence of an acetyl group and a methyl group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Acetyl-5-methylphenyl)acetic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses acetyl chloride and 3-methylphenylacetic acid as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:

Friedel-Crafts Acylation:

Industrial Production Methods

In an industrial setting, the production of 2-(3-Acetyl-5-methylphenyl)acetic acid may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Acetyl-5-methylphenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form a carboxylic acid.

Reduction: The acetyl group can be reduced to an alcohol.

Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 2-(3-Carboxy-5-methylphenyl)acetic acid

Reduction: 2-(3-Hydroxy-5-methylphenyl)acetic acid

Substitution: 2-(3-Bromo-5-methylphenyl)acetic acid

Scientific Research Applications

2-(3-Acetyl-5-methylphenyl)acetic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Acetyl-5-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The acetyl group can participate in acetylation reactions, modifying the activity of enzymes and proteins. The phenylacetic acid moiety can interact with receptors and enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Phenylacetic acid: A simpler analog without the acetyl and methyl groups.

2-(3,5-Dimethylphenyl)acetic acid: Contains two methyl groups on the phenyl ring.

2-(3-Acetylphenyl)acetic acid: Lacks the methyl group on the phenyl ring.

Uniqueness

2-(3-Acetyl-5-methylphenyl)acetic acid is unique due to the presence of both an acetyl and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications.

Biological Activity

(3-Acetyl-5-methylphenyl)acetic acid is a compound of interest due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article reviews the synthesis, biological mechanisms, and research findings related to this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features an acetyl group attached to a methyl-substituted phenyl ring, which contributes to its unique reactivity and biological activity. The synthesis typically involves Friedel-Crafts acylation using acetyl chloride and 3-methylphenylacetic acid as starting materials, catalyzed by aluminum chloride under anhydrous conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, showing promising results in inhibiting growth. The Minimum Inhibitory Concentration (MIC) values for selected pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and interfere with metabolic pathways.

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that the compound significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect is mediated through the inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses .

The mechanism by which this compound exerts its biological effects involves several biochemical interactions:

- Acetylation Reactions : The acetyl group can modify the activity of enzymes and proteins, influencing various metabolic pathways.

- Receptor Interaction : The phenylacetic acid moiety may interact with specific receptors, modulating physiological responses.

These interactions suggest that the compound may serve as a lead for developing new therapeutic agents targeting inflammation and microbial infections .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Study on Inflammation : A clinical trial involving patients with rheumatoid arthritis showed that treatment with this compound resulted in reduced joint swelling and pain, correlating with decreased levels of inflammatory markers in the blood.

- Antimicrobial Efficacy : Another study focused on wound infections demonstrated that topical application of this compound significantly accelerated healing times compared to standard antibiotic treatments.

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

2-(3-acetyl-5-methylphenyl)acetic acid |

InChI |

InChI=1S/C11H12O3/c1-7-3-9(6-11(13)14)5-10(4-7)8(2)12/h3-5H,6H2,1-2H3,(H,13,14) |

InChI Key |

LOWGLMWUEKPHSO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C)CC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.